molecular formula C9H11NO4S B1468797 Methyl 2-(4-sulfamoylphenyl)acetate CAS No. 882-93-9

Methyl 2-(4-sulfamoylphenyl)acetate

Cat. No. B1468797
CAS RN: 882-93-9
M. Wt: 229.26 g/mol
InChI Key: LQDKSCZYBNYPOS-UHFFFAOYSA-N
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Description

“Methyl 2-(4-sulfamoylphenyl)acetate” is an organic compound with the CAS Number: 882-93-9 . It is also known as MSPA. The compound has a molecular weight of 229.26 . It is typically in the form of a powder .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of the compound with lithium hydroxide monohydrate in ethanol and water at room temperature for 30 minutes . After the reaction, the mixture is concentrated in vacuo to remove ethanol, and water is added. The solution is then adjusted to acidic with 1N hydrochloric acid, extracted with ethyl acetate, washed with saturated sodium chloride, and concentrated in vacuo to remove the solvent to afford the product .


Molecular Structure Analysis

The IUPAC name of “this compound” is methyl [4- (aminosulfonyl)phenyl]acetate . The InChI Code is 1S/C9H11NO4S/c1-14-9 (11)6-7-2-4-8 (5-3-7)15 (10,12)13/h2-5H,6H2,1H3, (H2,10,12,13) .


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a melting point of 162-163 . The compound has a molecular weight of 229.26 .

Scientific Research Applications

Chemical Synthesis and Characterization

Methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was synthesized and characterized, highlighting the use of advanced techniques like XRD, FT-IR, UV–Vis, and NMR. Theoretical computations via density functional theory (DFT) provided insights into its chemical properties, including electrophilic and nucleophilic nature, and non-linear optical behaviors, indicating its potential in material science and molecular engineering (Gültekin et al., 2020).

Antihypertensive Agents

Methyl 2-(thiazol-2-ylcarbamoyl)acetate, a compound related to Methyl 2-(4-sulfamoylphenyl)acetate, was synthesized and used in the development of new thiosemicarbazides, triazoles, and Schiff bases. These compounds showed promising antihypertensive α-blocking activity, highlighting the compound's relevance in pharmaceutical research for developing new therapeutics (Abdel-Wahab et al., 2008).

Organic Chemistry and Catalysis

Research on the sulfonation and subsequent reactions of (diphenylphosphinothioyl)ferrocene showcased the synthesis of novel compounds with potential applications in catalysis and organic synthesis, demonstrating the versatility of related compounds in facilitating complex chemical reactions (Zábranský et al., 2018).

Antimicrobial Agents

A study focused on the synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety aimed to develop antimicrobial agents. This research underscores the compound's role in the design of new drugs with potential applications in combating microbial infections (Darwish et al., 2014).

Heterocyclic Synthesis

The compound 2-cyano-N-(4-sulfamoylphenyl) acetamide, closely related to this compound, was reviewed for its role as a synthon in heterocyclic synthesis. This review detailed its synthesis, reactivity, and application in creating polyfunctionalized heterocyclic compounds, highlighting the compound's importance in synthetic organic chemistry (Gouda, 2014).

Safety and Hazards

The safety information for “Methyl 2-(4-sulfamoylphenyl)acetate” includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 2-(4-sulfamoylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-14-9(11)6-7-2-4-8(5-3-7)15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDKSCZYBNYPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

882-93-9
Record name methyl 2-(4-sulfamoylphenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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